Cas no 2138105-43-6 (methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride)

methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride structure
2138105-43-6 structure
商品名:methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride
CAS番号:2138105-43-6
MF:C8H14ClNO2
メガワット:191.655261516571
CID:6361898
PubChem ID:165496032

methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride
    • 2138105-43-6
    • rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis
    • EN300-1267145
    • methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
    • インチ: 1S/C8H13NO2.ClH/c1-11-7(10)8-4-2-6(8)3-5-9-8;/h6,9H,2-5H2,1H3;1H
    • InChIKey: CCFXXWACGCJWTL-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C)C(C12CCC1CCN2)=O

計算された属性

  • せいみつぶんしりょう: 191.0713064g/mol
  • どういたいしつりょう: 191.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų

methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1267145-10000mg
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
2138105-43-6
10000mg
$6390.0 2023-10-02
Enamine
EN300-1267145-1.0g
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
2138105-43-6
1g
$0.0 2023-06-08
Enamine
EN300-1267145-2500mg
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
2138105-43-6
2500mg
$2912.0 2023-10-02
Enamine
EN300-1267145-100mg
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
2138105-43-6
100mg
$1307.0 2023-10-02
Enamine
EN300-1267145-1000mg
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
2138105-43-6
1000mg
$1485.0 2023-10-02
Enamine
EN300-1267145-250mg
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
2138105-43-6
250mg
$1366.0 2023-10-02
Enamine
EN300-1267145-500mg
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
2138105-43-6
500mg
$1426.0 2023-10-02
Enamine
EN300-1267145-5000mg
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
2138105-43-6
5000mg
$4309.0 2023-10-02
Enamine
EN300-1267145-50mg
methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
2138105-43-6
50mg
$1247.0 2023-10-02

methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride 関連文献

methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochlorideに関する追加情報

Methyl 2-Azabicyclo[3.2.0]heptane-1-Carboxylate Hydrochloride: A Comprehensive Overview

Methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride (CAS No. 2138105-43-6) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex bicyclic structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The molecular structure of methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is particularly noteworthy due to its azabicyclo framework, which imparts unique chemical and biological properties. The presence of the methyl ester group and the hydrochloride salt form further contribute to its stability and solubility, making it suitable for a wide range of experimental conditions.

Recent studies have highlighted the potential of methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can effectively interact with certain G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. This interaction has been linked to potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

In addition to its potential in neurological disorders, methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has also shown promise in the field of oncology. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. This makes it a potential lead compound for the development of novel anticancer agents.

The synthesis of methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves a series of well-defined chemical reactions that can be optimized for large-scale production. The key steps include the formation of the azabicyclo core, followed by functionalization with the methyl ester group and conversion to the hydrochloride salt form. These synthetic pathways have been extensively studied and refined, ensuring high yields and purity levels suitable for both research and commercial applications.

From a pharmacological perspective, methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride exhibits favorable pharmacokinetic properties, including good bioavailability and a reasonable half-life in vivo. These characteristics are crucial for its potential use as a therapeutic agent, as they ensure that the compound can effectively reach its target sites and exert its intended biological effects over an extended period.

Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride in various disease models. Preliminary results have been promising, with no significant adverse effects reported at therapeutic doses. These findings underscore the compound's potential as a safe and effective treatment option for a range of medical conditions.

In conclusion, methyl 2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride (CAS No. 2138105-43-6) represents a promising candidate in the development of new therapeutic agents for neurological disorders and cancer. Its unique chemical structure, coupled with its favorable pharmacological properties, positions it as a valuable tool for both basic research and clinical applications.

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